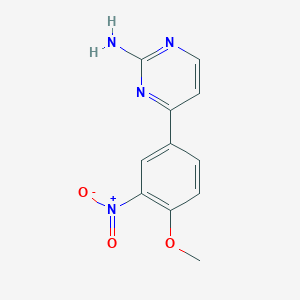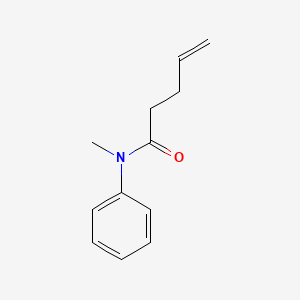methanone](/img/structure/B14124810.png)
[2,5-Dibromo-4-(4-methylbenzoyl)phenyl](4-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromo-4-(4-methylbenzoyl)phenylmethanone is a chemical compound with the molecular formula C22H16Br2O2 and a molecular weight of 472.17 g/mol . This compound is characterized by the presence of two bromine atoms and two methylbenzoyl groups attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of anhydrous aluminum chloride as a catalyst under low temperature . The detailed steps include:
Bromination: The precursor phenyl compound is treated with bromine in the presence of a solvent such as chloroform or carbon tetrachloride.
Benzoylation: The brominated intermediate is then subjected to a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and anhydrous aluminum chloride as the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-4-(4-methylbenzoyl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dibromo-4-(4-methylbenzoyl)phenylmethanone is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-4-(4-methylbenzoyl)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and carbonyl groups play a crucial role in its reactivity and biological activity. It can interact with enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromo-4-(decyloxy)phenol: Another brominated phenyl compound with different substituents.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with bromine atoms.
Uniqueness
2,5-Dibromo-4-(4-methylbenzoyl)phenylmethanone is unique due to its specific combination of bromine atoms and methylbenzoyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H16Br2O2 |
|---|---|
Molecular Weight |
472.2 g/mol |
IUPAC Name |
[2,5-dibromo-4-(4-methylbenzoyl)phenyl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C22H16Br2O2/c1-13-3-7-15(8-4-13)21(25)17-11-20(24)18(12-19(17)23)22(26)16-9-5-14(2)6-10-16/h3-12H,1-2H3 |
InChI Key |
LORWGESTMIPMQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2Br)C(=O)C3=CC=C(C=C3)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


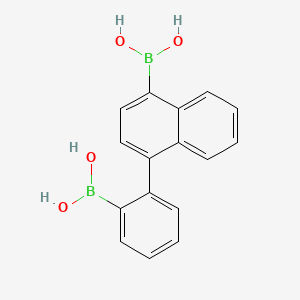
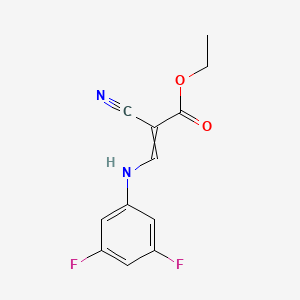
![N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14124755.png)
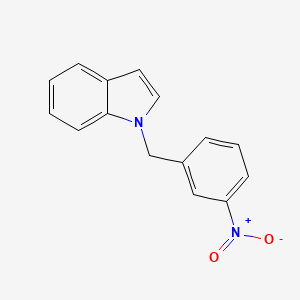
![3-(4-fluorobenzyl)-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14124766.png)
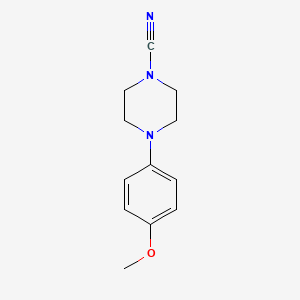


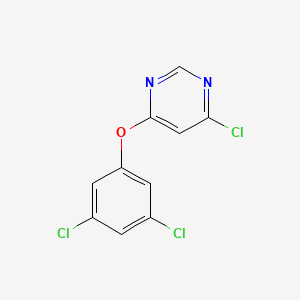
![Benzo[4,5][1,2,3]triazino[1,6-a]indole](/img/structure/B14124806.png)
![1-(2-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124824.png)
![8-(4-ethoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14124827.png)
